![molecular formula C8H9ClF3NO2 B13714974 O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO2. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)benzyl bromide with hydroxylamine hydrochloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ether. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of trifluoromethoxy-substituted compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl Bromide: A precursor in the synthesis of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride.
Trifluoromethoxy-substituted Anilines: Compounds with similar trifluoromethoxy groups but different core structures .
Uniqueness
The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability. These properties make it particularly useful in applications requiring high specificity and stability.
Propriétés
Formule moléculaire |
C8H9ClF3NO2 |
|---|---|
Poids moléculaire |
243.61 g/mol |
Nom IUPAC |
O-[[4-(trifluoromethoxy)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H8F3NO2.ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;/h1-4H,5,12H2;1H |
Clé InChI |
CRUAYGSENJDPCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CON)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
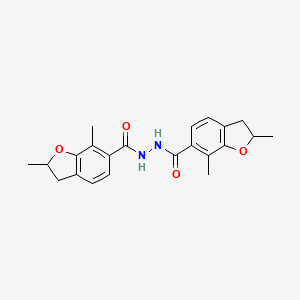
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
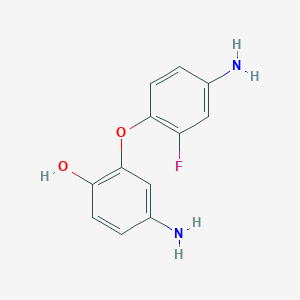
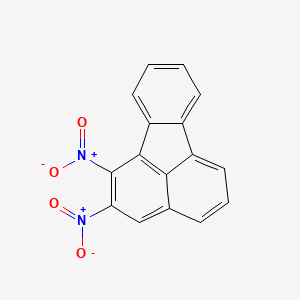
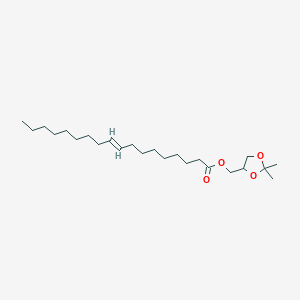
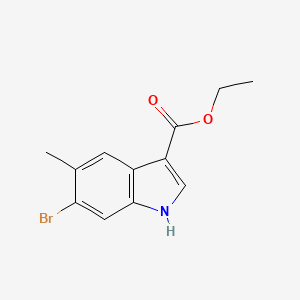
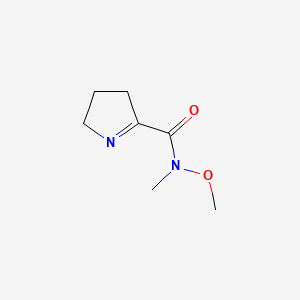
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)




